An In-depth Technical Guide to N-(4-aminophenyl)butanamide: Chemical Properties and Structure
An In-depth Technical Guide to N-(4-aminophenyl)butanamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies for N-(4-aminophenyl)butanamide. The information is curated for professionals in research and drug development, with a focus on presenting clear, actionable data and protocols.
Chemical Structure and Identification
N-(4-aminophenyl)butanamide is an organic compound featuring a butanamide group attached to an aniline moiety at the para-position.
| Identifier | Value |
| IUPAC Name | N-(4-aminophenyl)butanamide |
| Molecular Formula | C₁₀H₁₄N₂O[1][2] |
| SMILES | CCCC(=O)NC1=CC=C(C=C1)N[2] |
| InChI Key | LFXCELCZRVHGIJ-UHFFFAOYSA-N[1] |
| CAS Number | 116884-02-7[1][2] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 178.23 g/mol | [1][2] |
| Predicted pKa | 14.75 ± 0.70 | [1] |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | [3] |
| Predicted LogP | 2.0074 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 3 | [2] |
| Purity | Typically available at 95+% | [2] |
| Storage Conditions | Sealed in dry, 2-8°C |
Synthesis Protocols
There are two primary and reliable methods for the synthesis of N-(4-aminophenyl)butanamide. The selection of the pathway may depend on the availability of starting materials and the desired scale of the reaction.
Method 1: Acylation of p-Phenylenediamine
This method involves the direct acylation of p-phenylenediamine with a butanoylating agent, such as butyryl chloride or butanoic anhydride.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve p-phenylenediamine in a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, for example, triethylamine or pyridine, to act as a scavenger for the hydrochloric acid byproduct.
-
Acylation: Cool the solution in an ice bath and add butyryl chloride dropwise with continuous stirring.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Method 2: Reduction of N-(4-nitrophenyl)butanamide
This alternative two-step synthesis begins with the acylation of 4-nitroaniline, followed by the reduction of the nitro group.
Experimental Protocol:
-
Synthesis of N-(4-nitrophenyl)butanamide:
-
React 4-nitroaniline with butyric anhydride, often in the presence of a base like triethylamine.
-
Purify the resulting N-(4-nitrophenyl)butanamide intermediate, which may be isolated as a brown oily residue.
-
-
Reduction of the Nitro Group:
-
Dissolve the N-(4-nitrophenyl)butanamide intermediate in a solvent such as ethanol.
-
Perform a catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter off the catalyst and concentrate the filtrate to obtain the crude N-(4-aminophenyl)butanamide.
-
Purify the final product as described in Method 1.
-
Spectroscopic Characterization (Predicted)
While experimental spectra for N-(4-aminophenyl)butanamide are not widely published, the expected spectral data can be predicted based on its chemical structure and data from analogous compounds.
¹H NMR Spectroscopy
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the two sets of chemically non-equivalent protons on the benzene ring. The protons ortho to the amino group will appear more upfield than those ortho to the amide group.
-
Amide Proton (N-H): A broad singlet, typically in the region of δ 8.0-9.5 ppm.
-
Amino Protons (NH₂): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is generally found more upfield than the amide proton.
-
Butanamide Chain Protons:
-
A triplet corresponding to the methyl (CH₃) group at the end of the chain (most upfield).
-
A sextet for the methylene (CH₂) group adjacent to the methyl group.
-
A triplet for the methylene (CH₂) group adjacent to the carbonyl group.
-
¹³C NMR Spectroscopy
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 170-175 ppm.
-
Aromatic Carbons: Four signals in the aromatic region (δ 110-150 ppm), corresponding to the four different carbon environments on the benzene ring. The carbon attached to the amino group will be the most shielded (upfield), while the carbon attached to the amide nitrogen will be more deshielded.
-
Butanamide Chain Carbons: Three signals corresponding to the three different carbon environments in the butyl chain.
Infrared (IR) Spectroscopy
-
N-H Stretching (Amine): Two sharp to medium bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.
-
N-H Stretching (Amide): A medium to strong band around 3300 cm⁻¹.
-
C=O Stretching (Amide): A strong, sharp absorption band in the range of 1630-1680 cm⁻¹.
-
C-N Stretching: Bands in the region of 1250-1350 cm⁻¹.
-
Aromatic C=C Stretching: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Bending: Bands in the fingerprint region that can indicate the substitution pattern of the benzene ring.
Mass Spectrometry
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 178, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Common fragmentation patterns would involve cleavage of the amide bond and fragmentation of the butyl chain. Expect to see significant fragments corresponding to the loss of parts of the butyl group and potentially the butanamide moiety, leading to a fragment representing the p-aminophenyl cation.
Potential Biological Activity
While specific biological activities for N-(4-aminophenyl)butanamide are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The N-acyl aniline scaffold is a common feature in many pharmaceutical agents. For instance, related N-(4-aminophenyl)-substituted benzamides have been investigated for their potential as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a role in angiogenesis. Further research is required to elucidate any specific biological roles or mechanisms of action for N-(4-aminophenyl)butanamide.
